Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone
Overview
Description
This compound is a synthetic intermediate containing a nitrogen-containing heterocycle and borate ester group . It is obtained through nucleophilic substitution reaction and Suzuki reaction .
Synthesis Analysis
The synthesis of this compound involves a nucleophilic substitution reaction and a Suzuki reaction . The structure of the compound was determined by MS, 1H NMR, 13C NMR, and infrared spectrum .Molecular Structure Analysis
The single crystal of the title compound was measured by X-ray diffraction, and the optimized crystal structure was determined by DFT calculation using the B3LYP/6-311+G (2d, p) basis set . This was followed by crystallographic and conformational analysis .Chemical Reactions Analysis
The title compound was obtained through nucleophilic substitution reaction and Suzuki reaction . More details about the chemical reactions involved in the synthesis of this compound can be found in the referenced paper .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were determined by various methods including MS, 1H NMR, 13C NMR, and infrared spectrum . More specific details about these properties are not available in the referenced paper .Scientific Research Applications
Synthesis and Structural Analysis
Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone has been synthesized and analyzed in scientific research. Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, including the title compound. This research involved a three-step substitution reaction, confirming the structures through FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was used for molecular structure calculations, revealing the physicochemical properties of the compound (Huang et al., 2021).
Crystallographic and Conformational Analyses
Another study by Huang et al. (2021) focused on crystallographic and conformational analyses of similar compounds. Single crystal X-ray diffraction and DFT were utilized to analyze the molecular structures and to compare them with crystal structures. This study provided insights into the molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Structural Differences in Pyridin-2-ylboron Derivatives
Sopková-de Oliveira Santos et al. (2003) compared the structural differences in pyridin-2-ylboron derivatives, noting differences in the orientation of the dioxaborolane ring relative to the pyridine ring and in the bond angles of the BO(2) group. This study also used ab initio calculations to understand the molecular orbital distributions (Sopková-de Oliveira Santos et al., 2003).
Application in Polymer Synthesis
Welterlich et al. (2012) synthesized deeply colored polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain. These polymers were obtained via palladium-catalyzed polycondensation, showcasing potential applications in material science (Welterlich et al., 2012).
Anticonvulsant Agent Synthesis
Malik et al. (2014) synthesized a series of novel compounds, including pyrrolidin-1-yl methanone derivatives, as sodium channel blockers and anticonvulsant agents. This study highlighted the potential medicinal applications of such compounds (Malik et al., 2014).
Safety And Hazards
properties
IUPAC Name |
pyrrolidin-1-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)12-7-8-13(18-11-12)14(20)19-9-5-6-10-19/h7-8,11H,5-6,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRCWOYKZAJKES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinyl]-methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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